KSC-34

Description

BenchChem offers high-quality KSC-34 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about KSC-34 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

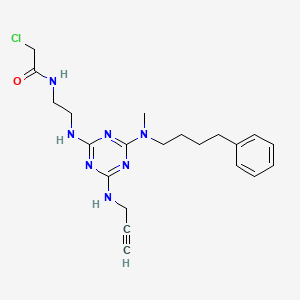

IUPAC Name |

2-chloro-N-[2-[[4-[methyl(4-phenylbutyl)amino]-6-(prop-2-ynylamino)-1,3,5-triazin-2-yl]amino]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28ClN7O/c1-3-12-24-19-26-20(25-14-13-23-18(30)16-22)28-21(27-19)29(2)15-8-7-11-17-9-5-4-6-10-17/h1,4-6,9-10H,7-8,11-16H2,2H3,(H,23,30)(H2,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGDVCZDAPRIMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCC1=CC=CC=C1)C2=NC(=NC(=N2)NCC#C)NCCNC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of KSC-34 in Protein Folding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KSC-34, a potent and selective inhibitor of Protein Disulfide Isomerase A1 (PDIA1), and its role in the intricate process of protein folding. This document details the mechanism of action of KSC-34, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated cellular pathways and workflows.

Introduction to KSC-34 and its Target: PDIA1

Proper protein folding is a fundamental cellular process, with errors leading to a variety of debilitating diseases. A key family of enzymes ensuring fidelity in this process is the protein disulfide isomerase (PDI) family, which catalyze the formation, reduction, and isomerization of disulfide bonds in nascent proteins within the endoplasmic reticulum (ER).[1][2] One of the most abundant and critical members of this family is PDIA1.[1][2]

PDIA1 is a chaperone protein residing in the ER that contains two catalytic active-site domains, designated as 'a' and 'a'', each featuring a Cys-Gly-His-Cys (CGHC) motif.[3][4] These domains function independently to facilitate disulfide bond dynamics.[4] Given its crucial role in protein folding, the dysregulation of PDIA1 has been implicated in various pathologies, making it a compelling therapeutic target.[2]

KSC-34 has emerged as a valuable chemical probe and potential therapeutic lead for its highly selective inhibition of PDIA1. It is an optimized analog of a previous inhibitor, RB-11-ca, and is distinguished by its significant selectivity for the 'a' active site of PDIA1.[3]

Mechanism of Action of KSC-34

KSC-34 is a covalent inhibitor that selectively targets the 'a' domain of PDIA1.[1] Its chemical structure includes a (4-phenylbutyl)methylamine element that optimizes its binding to the 'a' active site and a chloroacetamide electrophile.[1][5] This electrophile forms a covalent bond with the cysteine residue C53 within the CGHC motif of the 'a' domain.[1] This targeted, time-dependent inhibition effectively blocks the reductase activity of the 'a' site.[3][5] A significant advantage of KSC-34 is its minimal induction of the unfolded protein response (UPR), suggesting that its selective inhibition does not trigger global ER stress, a common side effect of less specific PDI inhibitors.[3][4][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the activity and selectivity of KSC-34.

| Parameter | Value | Description |

| IC50 | 3.5 µM | The half maximal inhibitory concentration of KSC-34 against PDIA1.[1][7] |

| kinact/KI | 9.66 × 103 M−1s−1 | A measure of the efficiency of the time-dependent, covalent inhibition of PDIA1 reductase activity.[1][3][4][5][6] |

| Selectivity | 30-fold for 'a' site over 'a'' site | KSC-34 demonstrates a 30-fold higher selectivity for the 'a' catalytic domain compared to the 'a'' domain.[3][4][6][8] |

Impact on Protein Folding and Secretion

By selectively inhibiting the 'a' site of PDIA1, KSC-34 has been shown to have a significant impact on the folding and secretion of specific proteins, particularly those prone to misfolding and aggregation. A key finding is that KSC-34 treatment leads to a reduction in the secretion of destabilized, amyloidogenic antibody light chains (ALLCs).[2][3][4][5][6] This effect is dependent on PDIA1, as demonstrated in cells with PDIA1 knockdown where the effect of KSC-34 is diminished.[5] This highlights the potential of selective PDIA1 inhibition as a therapeutic strategy for diseases associated with the extracellular aggregation of misfolded proteins.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the function of KSC-34.

In Vitro PDIA1 Reductase Activity Assay (Insulin Turbidity Assay)

This assay is used to determine the inhibitory potency of KSC-34 on the reductase activity of PDIA1.

-

Principle: PDIA1 reduces the disulfide bonds in insulin (B600854), causing the insulin B chain to aggregate, which can be measured as an increase in turbidity at 650 nm.[5][9]

-

Protocol:

-

Purified recombinant PDIA1 is incubated with varying concentrations of KSC-34 for different pre-incubation times in a suitable buffer (e.g., 100 mM sodium phosphate, 2 mM EDTA, pH 7.0).[5][9]

-

The reaction is initiated by the addition of dithiothreitol (B142953) (DTT) and bovine insulin.[9]

-

The aggregation of the reduced insulin B chain is monitored by measuring the absorbance at 650 nm over time.[9]

-

The rate of increase in turbidity is used to calculate the reductase activity of PDIA1 and the inhibitory effect of KSC-34.

-

Cellular Target Engagement and Selectivity Profiling

This protocol is used to confirm that KSC-34 covalently binds to PDIA1 within a cellular context and to assess its selectivity for PDIA1 over other PDI family members.

-

Principle: KSC-34 contains an alkyne moiety that can be tagged with a fluorescent reporter (e.g., TAMRA-azide) via a click chemistry reaction (CuAAC).[8][10] This allows for the visualization of proteins covalently modified by KSC-34.

-

Protocol:

-

Cells (e.g., ALMC-2, MCF-7) are treated with KSC-34 for a specified period.[8][10]

-

Cells are lysed, and the proteome is subjected to a click chemistry reaction with a fluorescent azide (B81097) probe.[10]

-

The labeled proteins are separated by SDS-PAGE, and the gel is analyzed for fluorescence.[8][10]

-

The presence of a fluorescent band at the molecular weight of PDIA1 confirms covalent modification.[8]

-

To assess selectivity, this can be performed in cells overexpressing other PDI family members or by observing the labeling pattern of endogenous PDIs.[8]

-

Amyloidogenic Light Chain (ALLC) Secretion Assay

This assay quantifies the effect of KSC-34 on the secretion of pathogenic, misfolded proteins.

-

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the amount of secreted ALLC in the cell culture medium.[5][10]

-

Protocol:

-

ALMC-2 cells, which secrete an amyloidogenic light chain, are treated with KSC-34 or a vehicle control for a specified time (e.g., 18 hours).[10]

-

The cell culture medium is collected, and the concentration of ALLC is quantified by ELISA.[10]

-

Cell lysates can also be collected to measure intracellular ALLC levels and to assess cell viability.[10]

-

A reduction in the amount of ALLC in the medium of KSC-34-treated cells compared to control cells indicates an inhibition of secretion.[10]

-

Visualizing Pathways and Workflows

The following diagrams illustrate the mechanism of KSC-34 and the experimental workflows.

Caption: Mechanism of KSC-34 inhibition of PDIA1.

Caption: Key experimental workflows for KSC-34 characterization.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. wiseman.scripps.edu [wiseman.scripps.edu]

- 9. Inhibition of protein disulfide isomerase in glioblastoma causes marked downregulation of DNA repair and DNA damage response genes [thno.org]

- 10. ashpublications.org [ashpublications.org]

KSC-34 and its Impact on Endoplasmic Reticulum Stress: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

KSC-34 is a potent and highly selective covalent inhibitor of the 'a' active site of Protein Disulfide Isomerase A1 (PDIA1), a critical enzyme in the endoplasmic reticulum (ER) responsible for catalyzing protein folding.[1][2][3] This technical guide delves into the specific effects of KSC-34 on the ER stress response, also known as the Unfolded Protein Response (UPR). While the inhibition of a key protein folding catalyst might be expected to induce global ER stress, studies reveal that KSC-34 exhibits a nuanced profile, with minimal sustained activation of the major UPR pathways.[1][3][4] This document provides a comprehensive summary of the quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved, offering a valuable resource for researchers investigating PDIA1 inhibition and its therapeutic potential.

Introduction to KSC-34

KSC-34 is a small molecule inhibitor that demonstrates remarkable selectivity for the 'a' active site of PDIA1 over its 'a′' site, with a reported 30-fold selectivity.[1][4][5] It acts as a time-dependent inhibitor of PDIA1's reductase activity in vitro.[1][2][6] PDIA1 is a crucial chaperone and oxidoreductase within the ER, playing a vital role in the formation, reduction, and isomerization of disulfide bonds in nascent secretory and membrane proteins.[2][3] Given PDIA1's central role in protein folding, its inhibition is a logical point of investigation for its effects on ER homeostasis and the UPR.

KSC-34's Effect on the Unfolded Protein Response (UPR)

The UPR is a sophisticated signaling network that is activated in response to an accumulation of unfolded or misfolded proteins in the ER lumen. It comprises three main branches, each initiated by a specific ER-transmembrane sensor: PERK, IRE1α, and ATF6.[7][8] Research into KSC-34's cellular effects indicates that its selective inhibition of the PDIA1 'a' site does not lead to a global induction of ER stress.[1][4]

Minimal Impact on PERK and ATF6 Pathways

Studies have shown that treatment with KSC-34 does not result in a significant activation of the PERK and ATF6 arms of the UPR.[4] This suggests that the specific inhibition of the PDIA1 'a' site can be tolerated by the cell without triggering these major stress response pathways.

Transient and Selective Activation of the IRE1α Pathway

Interestingly, KSC-34 treatment has been observed to cause a modest and transient activation of the IRE1α pathway.[4] This activation is characterized by a slight increase in the splicing of XBP1 mRNA and the upregulation of certain IRE1α-dependent transcripts. However, this effect is noted to be short-lived, diminishing after prolonged incubation, and is also cell-line dependent.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on KSC-34's bioactivity and its effects on UPR target gene expression.

| Parameter | Value | Reference |

| PDIA1 Inhibition (IC50) | 3.5 µM | [2][5][9] |

| Selectivity ('a' site vs. 'a′' site) | 30-fold | [1][4][5] |

| Inhibition Kinetics (kinact/KI) | 9.66 × 103 M-1s-1 | [1][2][6] |

| UPR Target Gene | Fold Change (at >20 µM KSC-34) | UPR Pathway | Reference |

| SEC24D | ~2-fold increase | IRE1α | [4] |

| ERDJ4 | ~2-fold increase | IRE1α | [4] |

| Other PERK & ATF6 targets | No significant activation | PERK, ATF6 | [4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of KSC-34's effects on the UPR.

Cell Culture and Treatment for UPR Analysis

-

Cell Line: MCF-7 cells were utilized for the UPR analysis.[4]

-

ER Stress Induction (Positive Control): Thapsigargin (Tg) at a concentration of 5 µM was used to induce ER stress.[4]

-

KSC-34 Treatment: Cells were treated with varying concentrations of KSC-34 (ranging from 4 µM to 40 µM) for 3 hours at 37 °C.[4]

-

Vehicle Control: DMSO was used as the vehicle control.[4]

Quantitative Real-Time PCR (qPCR)

-

Objective: To measure the mRNA levels of UPR target genes.

-

Procedure:

-

Following treatment, total RNA was extracted from the MCF-7 cells.

-

cDNA was synthesized from the extracted RNA.

-

qPCR was performed using primers specific for UPR target genes (e.g., SEC24D, ERDJ4, BiP, HYOU1).

-

Gene expression levels were normalized to a housekeeping gene.

-

Data was reported as the mean fold change relative to the DMSO-treated control cells from three biological replicates.[4]

-

IRE1α Inhibition Assay

-

Objective: To confirm that the observed upregulation of target genes was mediated by IRE1α.

-

Inhibitor: The IRE1α inhibitor, 4μ8c, was used.[4]

-

Procedure:

-

MCF-7 cells were co-treated with KSC-34 and 4μ8c.

-

The expression levels of UPR target genes were measured using qPCR.

-

A reduction in the KSC-34-induced upregulation of genes like SEC24D and ERDJ4 in the presence of 4μ8c confirmed the involvement of IRE1α.[4]

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Figure 1: KSC-34's effect on UPR signaling pathways.

Figure 2: Experimental workflow for UPR gene expression analysis.

Conclusion

KSC-34 is a selective and potent inhibitor of the 'a' site of PDIA1.[2][5][9] Contrary to what might be expected from inhibiting a key protein folding enzyme, KSC-34 does not induce a global and sustained ER stress response.[1][4] Its effects are largely characterized by a minimal impact on the PERK and ATF6 pathways, with only a transient and selective activation of the IRE1α arm of the UPR.[4] This nuanced profile makes KSC-34 a valuable tool for dissecting the specific roles of the PDIA1 'a' site in cellular processes and suggests that targeted inhibition of PDIA1 may be a viable therapeutic strategy without the detrimental effects of broad ER stress induction. Further research is warranted to explore the cell-type-specific responses to KSC-34 and to fully elucidate the downstream consequences of transient IRE1α activation.

References

- 1. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. wiseman.scripps.edu [wiseman.scripps.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Partial limitation of cellular functions and compensatory modulation of unfolded protein response pathways caused by double-knockout of ATF6α and ATF6β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDI is an essential redox-sensitive activator of PERK during the unfolded protein response (UPR) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

KSC-34: A Technical Whitepaper on the Potent and Selective PDIA1 Inhibitor

This document provides an in-depth technical overview of KSC-34, a novel and selective inhibitor of Protein Disulfide Isomerase A1 (PDIA1). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting protein folding and secretion pathways.

Introduction

Protein Disulfide Isomerase A1 (PDIA1) is a crucial enzyme located in the endoplasmic reticulum (ER) that facilitates the proper folding of secretory proteins through the catalysis of disulfide bond formation, reduction, and isomerization.[1] Dysregulation of PDIA1 activity has been implicated in various diseases, including those involving the aggregation of misfolded proteins. KSC-34 has emerged as a valuable chemical tool for investigating the specific roles of PDIA1's catalytic domains and as a potential therapeutic agent.

Discovery and Development

KSC-34 was identified from a targeted library of compounds developed around an initial lead compound, RB-11-ca.[2] The design of KSC-34 incorporated a (4-phenylbutyl)methylamine diversity element to optimize its binding to the active site of the 'a' domain of PDIA1.[3] Furthermore, it includes a chloroacetamide electrophile that enables covalent modification of the cysteine residue (C53) within the active site.[2][3] A key feature in its development was the inclusion of a bioorthogonal alkyne handle, which facilitated rapid screening for potency and selectivity both in vitro and in living cells.[2]

Mechanism of Action

KSC-34 is a potent and selective covalent inhibitor of the 'a' active site of PDIA1.[2][3] PDIA1 possesses two catalytic domains, the 'a' and 'a'' domains, each containing a Cys-Gly-His-Cys (CGHC) active-site motif.[1][2] KSC-34 exhibits a time-dependent inhibition of the reductase activity of PDIA1.[2][3] By selectively targeting the 'a' site, KSC-34 offers a refined approach to modulating PDIA1 function without causing global inhibition of the enzyme, which could lead to significant ER stress.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters that characterize the potency and selectivity of KSC-34.

| Parameter | Value | Reference |

| IC50 | 3.5 μM | [3][4] |

| kinact/KI | 9.66 × 103 M−1s−1 | [1][2][3] |

Table 1: In Vitro Potency of KSC-34 against PDIA1

| Selectivity Metric | Fold Selectivity | Reference |

| 'a' site vs. 'a'' site of PDIA1 | 30-fold | [1][2][3] |

| PDIA1 vs. PDIA3 and PDIA4 | Covalently modifies only PDIA1 | [2][5] |

Table 2: Selectivity Profile of KSC-34

Experimental Protocols

In Vitro Insulin (B600854) Turbidity Assay for PDIA1 Reductase Activity

This assay monitors the reductase activity of PDIA1 by measuring the aggregation of the insulin B chain, which results from the reduction of disulfide bonds in insulin.

-

Recombinant PDIA1 is pre-incubated with varying concentrations of KSC-34 for different durations.

-

The reaction is initiated by the addition of insulin.

-

The increase in turbidity due to insulin B chain aggregation is monitored spectrophotometrically.[2]

-

The rate of aggregation is used to determine the inhibitory potency of KSC-34.

Site-Selectivity Assessment using Cysteine-to-Alanine Mutants

To determine the selectivity of KSC-34 for the 'a' and 'a'' active sites of PDIA1, wild-type PDIA1 and mutants where the catalytic cysteine in each site is replaced with alanine (B10760859) (C53A and C397A) are used.

-

Recombinantly express and purify wild-type PDIA1, C53A PDIA1, and C397A PDIA1.

-

Treat each protein with KSC-34 containing a bioorthogonal alkyne handle.

-

Perform a click chemistry reaction to attach a fluorescent reporter to the alkyne handle of KSC-34.

-

Analyze the fluorescence of the labeled proteins by SDS-PAGE to quantify the extent of covalent modification at each site.[2]

Cellular Unfolded Protein Response (UPR) Analysis

Quantitative transcriptional profiling (qPCR) is used to assess the impact of KSC-34 on the UPR, a cellular stress response to misfolded proteins in the ER.

-

MCF-7 cells are treated with DMSO (vehicle), thapsigargin (B1683126) (a known ER stress inducer), and varying concentrations of KSC-34 for 3 hours.[2]

-

Total RNA is extracted from the treated cells.

-

Reverse transcription is performed to generate cDNA.

-

qPCR is used to measure the mRNA levels of known UPR target genes.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of KSC-34 and a typical experimental workflow for its characterization.

Caption: Mechanism of action of KSC-34 in the Endoplasmic Reticulum.

Caption: Experimental workflow for the characterization of KSC-34.

Therapeutic Potential

The selective inhibition of the PDIA1 'a' site by KSC-34 presents a promising therapeutic strategy. By decreasing the secretion of destabilized, amyloidogenic antibody light chains, KSC-34 demonstrates potential for the treatment of diseases such as immunoglobulin light-chain amyloidosis.[2] Importantly, its minimal induction of the unfolded protein response suggests a favorable safety profile, as it avoids causing widespread ER stress.[1][2] KSC-34 serves as a valuable tool for further elucidating the pathological roles of PDIA1 and for exploring the therapeutic value of site-selective PDI inhibitors.[2][3][5]

References

- 1. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. wiseman.scripps.edu [wiseman.scripps.edu]

The Significance of KSC-34's Selectivity for the 'a' Site of PDIA1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Disulfide Isomerase A1 (PDIA1) is a crucial chaperone protein residing in the endoplasmic reticulum (ER), where it facilitates the correct folding of nascent proteins through the catalysis of disulfide bond formation, reduction, and isomerization. PDIA1 possesses two catalytic domains, the 'a' and 'a'' sites, each with distinct functional roles that are not yet fully elucidated. The development of site-selective inhibitors is paramount to dissecting the specific contributions of each domain to cellular homeostasis and disease pathology. This technical guide focuses on KSC-34, a potent and irreversible inhibitor with remarkable selectivity for the 'a' site of PDIA1. We will delve into the molecular basis of this selectivity, present key quantitative data, detail the experimental protocols for its characterization, and explore the profound significance of 'a' site-specific inhibition. This selectivity provides a powerful tool to investigate PDIA1's functions with minimal off-target effects and holds therapeutic promise for diseases characterized by aberrant protein folding and secretion.

Introduction to PDIA1 and the Importance of Site Selectivity

Protein Disulfide Isomerase A1 (PDIA1) is a member of the PDI family of enzymes, essential for oxidative protein folding within the ER.[1] It is a multi-domain protein consisting of four thioredoxin-like domains arranged as a-b-b'-a', with the 'a' and 'a'' domains containing the catalytic Cys-Gly-His-Cys (CGHC) active-site motifs responsible for its enzymatic activity.[2][3] While both domains can catalyze disulfide exchange reactions, their substrate specificities and contributions to the overall function of PDIA1 are not identical.[2][4]

The dysregulation of PDIA1 activity is implicated in a range of pathologies, including cancer, neurodegenerative diseases, and viral infections.[5] Consequently, PDIA1 has emerged as a compelling therapeutic target. However, broad inhibition of both PDIA1 active sites often leads to significant cytotoxicity due to the disruption of global protein folding, triggering the Unfolded Protein Response (UPR), a cellular stress response pathway.[6] Therefore, the development of inhibitors that selectively target one of the catalytic sites is a critical strategy to modulate PDIA1 activity for therapeutic benefit while minimizing adverse effects. KSC-34 is a pioneering example of such a molecule, exhibiting a strong preference for the 'a' site.[7]

KSC-34: A Potent and Selective 'a' Site Inhibitor

KSC-34 is a small molecule inhibitor designed as an optimized analog of a preceding compound, RB-11-ca.[4] It incorporates a (4-phenylbutyl)methylamine group for enhanced binding to the 'a' domain's active site and a chloroacetamide electrophile that facilitates the covalent modification of the catalytic cysteine residue, Cysteine 53 (C53).[1][8] This covalent and irreversible binding mechanism contributes to its high potency.

The key feature of KSC-34 is its remarkable selectivity. It displays a 30-fold preference for the 'a' site over the 'a'' site of PDIA1.[1][2][3][7] Furthermore, KSC-34 is highly selective for PDIA1 over other members of the PDI family, such as PDIA3 and PDIA4, and other cellular proteins containing reactive cysteines.[2][3][7] This high degree of selectivity makes KSC-34 an invaluable chemical probe for dissecting the specific functions of the PDIA1 'a' site.

Quantitative Data on KSC-34's Potency and Selectivity

The potency and selectivity of KSC-34 have been rigorously quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Reference |

| IC50 | 3.5 µM | In vitro PDIA1 inhibition | [1][8] |

| kinact/KI | 9.66 x 103 M-1s-1 | Time-dependent inhibition of PDIA1 reductase activity | [2][3][4] |

| EC50 (Toxicity) | 82 µM | MTT cell-viability assay in MCF-7 cells | [5] |

Table 1: Potency and Cytotoxicity of KSC-34

| Inhibitor | 'a' site Selectivity (fold) | Reference |

| KSC-34 | 30 | [1][2][3][4][5][7] |

| RB-11-ca | 21 | [5][7] |

| 16F16 | 2 | [5][7] |

Table 2: Active Site Selectivity of PDIA1 Inhibitors

Experimental Protocols

The characterization of KSC-34's selectivity and potency relies on several key experimental methodologies. Detailed protocols for these assays are provided below.

In Vitro PDIA1 Reductase Activity Assay (Insulin Turbidity Assay)

This assay measures the ability of PDIA1 to reduce the disulfide bonds in insulin (B600854), leading to the aggregation of the insulin B chain, which can be monitored by an increase in turbidity.

-

Reagents and Materials:

-

Recombinant human PDIA1

-

Bovine insulin

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., 100 mM sodium phosphate (B84403) pH 7.0, 2 mM EDTA)

-

KSC-34 or other inhibitors

-

96-well microplate reader capable of measuring absorbance at 650 nm

-

-

Procedure:

-

Prepare a stock solution of KSC-34 in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, pre-incubate varying concentrations of KSC-34 with a fixed concentration of PDIA1 (e.g., 0.5 µM) in the assay buffer for different time points to assess time-dependent inhibition.

-

Initiate the reaction by adding a solution of insulin (e.g., 0.16 mM) and DTT (e.g., 1 mM).

-

Immediately begin monitoring the increase in absorbance at 650 nm over time at a constant temperature (e.g., 25°C).

-

The rate of insulin reduction is determined from the slope of the linear portion of the turbidity curve.

-

Calculate IC50 values by plotting the inhibition of PDIA1 activity against the inhibitor concentration.

-

Active Site Selectivity Assay (In-Gel Fluorescence Competition Assay)

This assay quantifies the selectivity of KSC-34 for the 'a' and 'a'' sites by using PDIA1 mutants where the active site cysteine in one of the domains is mutated to alanine (B10760859) (C53A for the 'a' site and C397A for the 'a'' site).

-

Reagents and Materials:

-

Wild-type (WT) PDIA1, C53A PDIA1 mutant, and C397A PDIA1 mutant

-

KSC-34

-

A fluorescent probe with a chloroacetamide reactive group (e.g., chloroacetamide-rhodamine, CA-Rh)

-

Cell lysate (e.g., from MCF-7 cells) to mimic the cellular environment

-

SDS-PAGE gels and fluorescence gel scanner

-

-

Procedure:

-

Incubate the C53A and C397A PDIA1 mutants (e.g., 50 µg/mL) with increasing concentrations of KSC-34 in the presence of cell lysate (e.g., 1 mg/mL) for a defined period (e.g., 1 hour).

-

Add the fluorescent probe (e.g., CA-Rh at 8 µM) to the reaction mixture. This probe will label the unmodified active site cysteines.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PDIA1 mutants using a fluorescence gel scanner.

-

The decrease in fluorescence intensity with increasing KSC-34 concentration indicates the binding of the inhibitor to the respective active site.

-

Quantify the fluorescence intensity to determine the IC50 for each active site, allowing for the calculation of the selectivity ratio.

-

The Significance of 'a' Site Selectivity

The selective inhibition of PDIA1's 'a' site by KSC-34 has several profound implications for both basic research and therapeutic development.

Deconvoluting the Functional Roles of PDIA1's Catalytic Domains

A major challenge in understanding PDIA1 biology has been to assign specific functions to the 'a' and 'a'' domains.[2][3] KSC-34 provides a precision tool to probe the 'a' site's role in the folding of specific protein substrates. By selectively inhibiting this site, researchers can observe the consequences on the maturation and secretion of particular proteins, thereby mapping the substrate specificity of the 'a' domain.

Mitigating Cellular Stress and Toxicity

Pan-inhibition of PDIA1 leads to a global disruption of protein folding, causing an accumulation of misfolded proteins in the ER and triggering the Unfolded Protein Response (UPR).[6] The UPR is a complex signaling network designed to restore ER homeostasis, but sustained activation can lead to apoptosis.[6] A key advantage of KSC-34's 'a' site selectivity is its minimal and transient effect on the UPR.[2][3][4] This suggests that the 'a'' site can maintain a basal level of PDIA1 activity, sufficient to prevent widespread protein misfolding and the induction of chronic ER stress, thereby reducing the cytotoxicity associated with PDIA1 inhibition.[6]

Therapeutic Potential in Protein Misfolding Diseases

The ability of KSC-34 to selectively modulate PDIA1 activity opens new avenues for treating diseases driven by the misfolding and secretion of specific pathogenic proteins. A prime example is immunoglobulin light-chain amyloidosis, where the overproduction and secretion of destabilized antibody light chains lead to organ damage.[4] It has been demonstrated that KSC-34 treatment significantly reduces the secretion of an amyloidogenic antibody light chain from cells.[2][3][4] This effect is dependent on PDIA1, highlighting the potential of 'a' site-selective inhibitors to specifically target the folding and secretion pathways of disease-relevant proteins without causing widespread cellular harm.

Conclusion

KSC-34 represents a significant advancement in the development of chemical probes and potential therapeutics targeting PDIA1. Its high selectivity for the 'a' site provides an unprecedented opportunity to dissect the intricate functions of this crucial chaperone. The ability to selectively inhibit one catalytic domain while preserving a basal level of PDIA1 activity minimizes cytotoxicity and avoids the sustained activation of the UPR, a major hurdle for previous generations of PDI inhibitors. The demonstrated efficacy of KSC-34 in reducing the secretion of a disease-associated amyloidogenic protein underscores the therapeutic potential of this strategy. Future research leveraging KSC-34 and other site-selective inhibitors will undoubtedly deepen our understanding of PDIA1's role in health and disease and pave the way for novel therapeutic interventions.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. wiseman.scripps.edu [wiseman.scripps.edu]

- 8. medchemexpress.com [medchemexpress.com]

Preliminary Studies on the Biological Activity of KSC-34: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological activities of KSC-34, a potent and selective covalent inhibitor of the a-site of Protein Disulfide Isomerase A1 (PDIA1). The information presented herein is compiled from publicly available research and is intended to provide a comprehensive resource for researchers in the fields of drug discovery and molecular biology.

Introduction to KSC-34

KSC-34 is a small molecule inhibitor that targets Protein Disulfide Isomerase A1 (PDIA1), an enzyme primarily located in the endoplasmic reticulum (ER) that plays a crucial role in protein folding by catalyzing the formation and isomerization of disulfide bonds.[1][2][3] KSC-34 was developed as a selective and potent a-site inhibitor of PDIA1.[1][2] It contains a (4-phenylbutyl)methylamine element for optimized binding to the active site of the 'a' domain of PDIA1 and a chloroacetamide electrophile for covalent modification of the cysteine residue C53 within the catalytic site.[1][2] This covalent modification leads to time-dependent inhibition of PDIA1's reductase activity.[1][2][3]

Quantitative Biological Data

The biological activity of KSC-34 has been characterized by several key quantitative metrics, which are summarized in the table below.

| Parameter | Value | Description | Reference |

| IC50 | 3.5 µM | The half maximal inhibitory concentration, indicating the concentration of KSC-34 required to inhibit 50% of PDIA1's activity in vitro. | [1][2] |

| k_inact/K_I | 9.66 × 10³ M⁻¹s⁻¹ | The second-order rate constant for enzyme inactivation, reflecting the efficiency of covalent bond formation and inhibition. | [1][2][3] |

| Selectivity | 30-fold | The selectivity of KSC-34 for the 'a' catalytic site of PDIA1 over the 'a'' catalytic site. | [1][2][3] |

Mechanism of Action and Biological Effects

KSC-34 exerts its biological effects through the specific and covalent inhibition of PDIA1. This targeted inhibition has been shown to have the following consequences:

-

Reduction of Amyloidogenic Protein Secretion: Treatment with KSC-34 has been demonstrated to decrease the secretion of destabilized, amyloidogenic antibody light chains.[1][3] This suggests that KSC-34 could be a valuable tool for studying diseases associated with the aggregation of misfolded proteins.

-

Minimal Induction of the Unfolded Protein Response (UPR): Despite the critical role of PDIA1 in protein folding, KSC-34 has been observed to cause minimal sustained activation of the Unfolded Protein Response (UPR).[1] The UPR is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the ER. The minimal impact of KSC-34 on the UPR suggests a targeted mechanism of action that does not cause global ER stress.

Experimental Protocols

This section details the methodologies used in the preliminary studies of KSC-34's biological activity.

This assay is a common method for measuring the reductase activity of PDIA1. The principle of the assay is that the reduction of disulfide bonds in insulin (B600854) by PDIA1 leads to the aggregation of the insulin B chain, which can be measured as an increase in turbidity.

Materials:

-

Recombinant human PDIA1

-

KSC-34

-

Insulin solution (e.g., 1 mg/mL in a suitable buffer)

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 650 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, insulin, and DTT.

-

Add varying concentrations of KSC-34 to the reaction mixture.

-

Initiate the reaction by adding recombinant PDIA1.

-

Immediately place the microplate in a spectrophotometer pre-set to 25°C.

-

Monitor the increase in absorbance at 650 nm over time. The rate of increase in turbidity is proportional to the PDIA1 reductase activity.

-

A control reaction without PDIA1 should be included to account for any non-enzymatic reduction of insulin.

-

The inhibitory effect of KSC-34 is determined by comparing the rate of turbidity increase in the presence of the inhibitor to the rate in its absence.

To assess the impact of KSC-34 on the UPR, quantitative real-time PCR (qPCR) can be used to measure the expression levels of key UPR target genes.

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., human breast cancer cell line MCF-7) in appropriate growth medium.

-

Treat the cells with varying concentrations of KSC-34 for a specified period (e.g., 24 hours).

-

Include a positive control for UPR induction, such as tunicamycin (B1663573) or thapsigargin.

-

A vehicle control (e.g., DMSO) should also be included.

RNA Extraction and cDNA Synthesis:

-

Following treatment, harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent or a commercial kit).

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

Quantitative Real-Time PCR (qPCR):

-

Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for the UPR target genes (e.g., ATF4, HSPA5 (BiP), DDIT3 (CHOP)), and a suitable qPCR master mix.

-

Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol.

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH or ACTB).

Visualizations

The following diagram illustrates the three main signaling branches of the Unfolded Protein Response (UPR), which are activated by ER stress. KSC-34's minimal impact on this pathway is a key aspect of its biological profile.

Caption: The three branches of the Unfolded Protein Response (UPR) pathway.

The following diagram outlines the key steps in the experimental workflow for assessing the inhibitory activity of KSC-34 on PDIA1 using the insulin turbidity assay.

Caption: Workflow for the in vitro insulin turbidity assay to measure PDIA1 inhibition.

References

KSC-34: A Targeted Approach to Modulating Protein Folding and Secretion

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KSC-34 is a novel, potent, and selective small molecule inhibitor of the a-site of Protein Disulfide Isomerase A1 (PDIA1), a critical chaperone protein residing in the endoplasmic reticulum. This document provides a comprehensive technical overview of KSC-34, detailing its mechanism of action, therapeutic potential, and the experimental methodologies used in its characterization. By covalently modifying Cysteine 53 within the a-domain of PDIA1, KSC-34 offers a powerful tool to investigate the specific roles of this catalytic site in protein folding and its implications in disease. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic modulation of protein folding and secretion pathways.

Introduction

Protein disulfide isomerases (PDIs) are a family of enzymes crucial for the proper folding of nascent proteins within the endoplasmic reticulum (ER) by catalyzing the formation, reduction, and isomerization of disulfide bonds.[1] PDIA1, a prominent member of this family, contains two catalytic 'a' domains and two non-catalytic 'b' domains.[1] The dysregulation of PDIA1 activity has been implicated in various pathologies, including cancer and protein misfolding diseases.

KSC-34 emerges as a highly selective and potent inhibitor of the 'a' domain of PDIA1.[2] Its unique mechanism of action provides a refined tool for dissecting the specific functions of the PDIA1 'a' site, distinguishing its roles from those of the 'a'' site.[2] This targeted inhibition holds significant therapeutic promise, particularly in conditions driven by the secretion of misfolded, pathogenic proteins.

Mechanism of Action

KSC-34 is a covalent inhibitor that selectively targets the 'a' active site of PDIA1.[2] Its chemical structure incorporates a (4-phenylbutyl)methylamine group, which optimizes its binding to the 'a' domain, and a chloroacetamide electrophile that facilitates the covalent modification of the active site cysteine residue, C53.[2] This irreversible binding leads to a time-dependent inhibition of PDIA1's reductase activity.[2]

A key feature of KSC-34 is its high selectivity for PDIA1 over other members of the PDI family and other cellular proteins containing reactive cysteine residues.[2] Furthermore, it exhibits a 30-fold selectivity for the 'a' domain over the 'a'' domain of PDIA1.[2] This specificity allows for the precise modulation of a subset of PDIA1's functions, minimizing off-target effects.

Therapeutic Potential

The targeted inhibition of the PDIA1 'a' site by KSC-34 presents several promising therapeutic avenues.

Amyloidogenic Light Chain Amyloidosis

A significant finding is the ability of KSC-34 to decrease the secretion of destabilized, amyloidogenic antibody light chains (ALLC).[3] In light-chain amyloidosis, the overproduction and secretion of these misfolded proteins lead to their aggregation and deposition in various organs, causing severe pathology. By inhibiting PDIA1, KSC-34 reduces the extracellular load of these pathogenic proteins.[3] This effect is achieved without inducing a global unfolded protein response (UPR), suggesting a targeted impact on the secretion of specific misfolded proteins.[2]

Modulation of the Unfolded Protein Response (UPR)

Chronic ER stress and the subsequent activation of the UPR are hallmarks of many diseases. While complete inhibition of PDIA1 can trigger a robust UPR, KSC-34's selective inhibition of the 'a' site has been shown to have minimal sustained effects on the major UPR signaling pathways.[2] This suggests that targeting a specific catalytic domain of PDIA1 may offer a more nuanced approach to modulating ER proteostasis without the detrimental effects of global UPR activation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for KSC-34.

Table 1: Inhibitory Potency and Kinetics of KSC-34

| Parameter | Value | Reference |

| IC50 | 3.5 μM | [2] |

| kinact/KI | 9.66 × 103 M-1s-1 | [2] |

Table 2: Selectivity of KSC-34

| Parameter | Value | Reference |

| Selectivity for 'a' site vs. 'a'' site | 30-fold | [2] |

| Selectivity for PDIA1 vs. other PDI family members | High | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of KSC-34 are provided below. These protocols are based on the supplementary information from the primary research publication.[1]

In Vitro Insulin (B600854) Turbidity Assay

This assay measures the reductase activity of PDIA1 by monitoring the aggregation of the insulin B chain upon reduction of its disulfide bonds.

Materials:

-

Recombinant human PDIA1

-

KSC-34

-

Bovine insulin

-

Dithiothreitol (DTT)

-

Phosphate (B84403) buffer (pH 7.4)

Procedure:

-

Prepare a stock solution of bovine insulin in the phosphate buffer.

-

Pre-incubate PDIA1 with varying concentrations of KSC-34 for different time points in the phosphate buffer.

-

Initiate the reaction by adding DTT and the insulin solution to the pre-incubated PDIA1/KSC-34 mixture.

-

Monitor the increase in turbidity at 650 nm over time using a plate reader.

-

Calculate the rate of insulin reduction to determine the inhibitory effect of KSC-34.

In-Gel Fluorescence Labeling

This method is used to assess the covalent modification of PDIA1 by KSC-34 directly in a cellular context.

Materials:

-

MCF-7 cells

-

KSC-34 (containing a bioorthogonal alkyne handle)

-

Lysis buffer

-

Azide-fluorophore conjugate (e.g., Azide-TAMRA)

-

Copper(I)-TBTA catalyst for click chemistry

-

SDS-PAGE gels and imaging system

Procedure:

-

Treat MCF-7 cells with varying concentrations of KSC-34 for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding the azide-fluorophore and the catalyst to the cell lysates. This attaches the fluorophore to the KSC-34-modified proteins.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PDIA1 using an appropriate gel imaging system.

-

Quantify the fluorescence intensity to determine the extent of PDIA1 labeling.

Quantitative PCR (qPCR) for UPR Gene Expression

This technique is employed to measure the transcriptional changes in key UPR target genes following treatment with KSC-34.

Materials:

-

MCF-7 cells

-

KSC-34

-

Thapsigargin (positive control for UPR induction)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for UPR target genes (e.g., XBP1s, ATF4, CHOP, BiP)

-

qPCR master mix and real-time PCR system

Procedure:

-

Treat MCF-7 cells with DMSO (vehicle), thapsigargin, or varying concentrations of KSC-34 for 3 hours.

-

Isolate total RNA from the treated cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using specific primers for the UPR target genes.

-

Analyze the qPCR data to determine the fold change in gene expression relative to the DMSO-treated control.

Conclusion

KSC-34 represents a significant advancement in the pharmacological targeting of the protein folding machinery. Its high potency and selectivity for the 'a' site of PDIA1 make it an invaluable research tool for elucidating the specific functions of this catalytic domain. The demonstrated ability of KSC-34 to reduce the secretion of amyloidogenic light chains without inducing a global unfolded protein response highlights its therapeutic potential for treating protein misfolding diseases. Further investigation into the in vivo efficacy and safety of KSC-34 and its analogs is warranted to translate these promising preclinical findings into novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for KSC-34 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

KSC-34 is a potent, selective, and cell-permeable covalent inhibitor of the 'a' site of Protein Disulfide Isomerase A1 (PDIA1), a critical enzyme in the endoplasmic reticulum (ER) responsible for catalyzing protein folding through disulfide bond formation, breakage, and rearrangement.[1][2][3][4] By selectively targeting the 'a' site, KSC-34 offers a refined tool for investigating the specific roles of this catalytic domain in various physiological and pathological processes.[1][2] These application notes provide detailed protocols for the use of KSC-34 in cell culture experiments, with a focus on its application in studying protein secretion and the cellular stress response.

Mechanism of Action

KSC-34 acts as a time-dependent inhibitor of PDIA1 reductase activity.[1][2][4] Its mechanism involves the covalent modification of the cysteine residue C53 within the Cys-Gly-His-Cys (CGHC) active-site motif of the 'a' domain of PDIA1.[1][2] This targeted inhibition allows for the specific disruption of 'a' site-dependent protein folding, making KSC-34 a valuable tool for dissecting the distinct functions of PDIA1's catalytic domains.[1][5] Notably, KSC-34 has been shown to have minimal sustained effects on the global unfolded protein response (UPR), suggesting that inhibition of the PDIA1 'a' site does not induce widespread ER stress.[1][4][6]

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 3.5 μM | In vitro PDIA1 inhibition | [2][3] |

| Selectivity | ~30-fold for 'a' site over 'a'' site | In vitro | [1][2][4] |

| Inhibition Kinetics (k_inact/K_I) | 9.66 × 10³ M⁻¹s⁻¹ | In vitro PDIA1 reductase activity | [1][2][4] |

| Effective Concentration | 4 - 40 μM | MCF-7, HEK293Trex cells | [1][7] |

| Treatment Duration | 3 - 4 hours | MCF-7, HEK293Trex cells | [1][7] |

Signaling Pathway of KSC-34 Action

References

- 1. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. wiseman.scripps.edu [wiseman.scripps.edu]

Application Notes and Protocols for KSC-34 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing KSC-34, a potent and selective covalent inhibitor of the 'a' site of Protein Disulfide Isomerase A1 (PDIA1), in various in vitro assays.[1][2] KSC-34 serves as a valuable tool for investigating the roles of PDIA1 in protein folding, endoplasmic reticulum (ER) stress, and the secretion of pathogenic proteins.[1][3]

Mechanism of Action

KSC-34 is a time-dependent inhibitor of PDIA1 reductase activity, covalently modifying the active site cysteine (C53) in the 'a' domain.[2] This selective inhibition of the 'a' site allows for the specific interrogation of its function over the a' site.[1][3] KSC-34 has been shown to be significantly more potent than other commercially available PDIA1 inhibitors like 16F16.[2] Its primary intracellular effect is the modulation of folding for disulfide-containing proteins that rely on PDIA1 activity, with minimal sustained activation of the global unfolded protein response (UPR).[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of KSC-34 in various in vitro assays.

| Parameter | Value | Assay | Reference |

| kinact/KI | 9.66 × 10³ M⁻¹s⁻¹ | Insulin Turbidity Assay | [1][2][3] |

| Selectivity | 30-fold for 'a' site over 'a' site | In vitro inhibition assays | [1][3] |

| Relative Potency | ~38-fold more potent than 16F16 | Insulin Turbidity Assay | [2] |

| Cellular Assay | Cell Line | KSC-34 Concentration | Observed Effect | Reference |

| Unfolded Protein Response (UPR) | MCF-7 | >20 µM | ~2-fold increase in SEC24D and ERDJ4 mRNA (IRE1α arm) | [4] |

| Unfolded Protein Response (UPR) | MCF-7 | Up to 40 µM | No significant activation of PERK and ATF6 arms | [4] |

| Amyloidogenic Light Chain Secretion | HEK293DAX | Not specified | Significant decrease in secretion | [2] |

Signaling Pathways and Experimental Workflows

PDIA1 Inhibition and Intersection with the Unfolded Protein Response

KSC-34's inhibition of PDIA1 can influence the ER protein folding environment. While high concentrations or prolonged exposure might trigger the UPR, studies show KSC-34 has minimal sustained effects on the global UPR, with some context-dependent activation of the IRE1α branch.[2][4]

References

- 1. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. wiseman.scripps.edu [wiseman.scripps.edu]

Application Note: Using KSC-34 to Investigate Amyloidogenic Protein Secretion

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amyloidogenic diseases, such as Light-chain (AL) amyloidosis and Alzheimer's disease, are characterized by the misfolding and aggregation of specific proteins that are secreted into the extracellular space. The secretion of these destabilized, aggregation-prone proteins is a critical step in pathogenesis. Understanding the cellular machinery that governs the folding and export of these proteins is therefore paramount for developing therapeutic strategies.

Protein Disulfide Isomerase A1 (PDIA1) is a critical enzyme and chaperone in the endoplasmic reticulum (ER) that catalyzes the formation and isomerization of disulfide bonds, facilitating the proper folding of many secretory proteins.[1][2] PDIA1 contains two catalytic active sites, termed 'a' and 'a''.[1] KSC-34 is a potent, time-dependent, and selective small molecule inhibitor of the 'a' site of PDIA1.[1][3] This selectivity allows for the targeted investigation of the 'a' site's role in the folding and secretion of specific proteins. Notably, KSC-34 treatment has been shown to significantly decrease the secretion rate of a destabilized, amyloidogenic antibody light chain, highlighting its utility as a tool to study and potentially control the secretion of pathogenic proteins without inducing global ER stress.[1][2][3]

This application note provides a detailed overview of KSC-34, its mechanism of action, and protocols for its use in cell-based models to investigate amyloidogenic protein secretion.

Mechanism of Action

KSC-34 acts as a selective inhibitor of the 'a' catalytic site of PDIA1.[1] Many amyloidogenic proteins, particularly those containing disulfide bonds like immunoglobulin light chains, are client proteins of PDIA1 and rely on its activity for proper folding prior to secretion. By inhibiting the 'a' site, KSC-34 disrupts the normal folding pathway of these specific amyloidogenic proteins. This leads to their retention within the ER and a subsequent reduction in their secretion into the extracellular environment. A key advantage of KSC-34 is its high selectivity for PDIA1 over other PDI family members and its minimal induction of the general Unfolded Protein Response (UPR), allowing for a more precise study of the consequences of inhibiting this specific folding pathway.[1][3]

References

Application Notes and Protocols: KSC-34 in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are fundamentally linked to the misfolding and aggregation of specific proteins. The endoplasmic reticulum (ER) is a critical site for protein folding, and its quality control mechanisms are essential for cellular health. Protein Disulfide Isomerase A1 (PDIA1) is a key chaperone protein within the ER that catalyzes the formation and isomerization of disulfide bonds, playing a crucial role in the folding of secretory and cell-surface proteins.[1][2] Dysregulation of PDIA1 activity has been implicated in a variety of diseases, including neurodegeneration.[3]

KSC-34 is a potent and highly selective covalent inhibitor of the 'a' active site of PDIA1.[1] This site-selectivity allows for the modulation of specific PDIA1 functions without causing global ER stress, which can be a significant side effect of non-selective PDI inhibitors.[1][3] KSC-34 has been shown to decrease the secretion of destabilized, amyloidogenic proteins, suggesting its potential as a therapeutic tool to reduce the burden of pathogenic protein aggregation in neurodegenerative diseases.[1][3]

These application notes provide an overview of the potential uses of KSC-34 in neurodegenerative disease research, along with detailed protocols for its application in relevant in vitro models.

Mechanism of Action of KSC-34

KSC-34 is an irreversible inhibitor that selectively targets the 'a' active site of PDIA1.[1] It exhibits a 30-fold selectivity for the 'a' site over the 'a'' site.[1] This specific inhibition of one of PDIA1's catalytic domains is thought to maintain basal PDIA1 activity, thus minimizing cytotoxicity and the induction of a sustained unfolded protein response (UPR).[3] The primary therapeutic hypothesis for KSC-34 in neurodegenerative diseases is that by selectively inhibiting the 'a' site of PDIA1, it can reduce the folding and subsequent secretion of aggregation-prone proteins, such as amyloid-beta (Aβ) and mutated huntingtin, thereby mitigating their neurotoxic effects.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of KSC-34 and its effects.

Table 1: Inhibitory Activity of KSC-34 against PDIA1

| Parameter | Value | Reference |

| Mechanism | Covalent, irreversible inhibitor of the 'a' site | [4] |

| kinact/KI | 9.66 × 103 M-1s-1 | [1] |

| IC50 | 3.5 μM | [4] |

| Selectivity | 30-fold for 'a' site over 'a'' site | [1] |

Table 2: Cellular Effects of KSC-34

| Cell Line | Treatment Concentration | Effect | Reference |

| MCF-7 | 4-40 μM for 3 hours | Minimal sustained activation of the Unfolded Protein Response (UPR) | [5] |

| HEK293Trex | 40 μM for 4 hours (pretreatment) | Significantly decreased secretion of a destabilized, amyloidogenic antibody light chain | [3][5] |

| MCF-7 | Up to 82 μM | Low cytotoxicity (EC50 = 82 μM) | [5] |

Signaling Pathways and Experimental Workflows

PDIA1's Role in Protein Folding and ER Stress

PDIA1 is a central component of the protein folding machinery in the ER. Its inhibition can impact the Unfolded Protein Response (UPR), a signaling network that responds to the accumulation of misfolded proteins.

Experimental Workflow for Assessing KSC-34 Efficacy

A typical workflow to evaluate the potential of KSC-34 in a cell-based model of a neurodegenerative disease would involve treatment, assessment of protein aggregation, and evaluation of cellular health.

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity and efficacy of KSC-34.

Protocol 1: In Vitro PDIA1 Reductase Activity Assay (Insulin Turbidity)

This assay measures the reductase activity of PDIA1 by monitoring the aggregation of the insulin (B600854) B chain upon reduction of its disulfide bonds.

Materials:

-

Recombinant human PDIA1

-

Bovine insulin

-

Dithiothreitol (DTT)

-

KSC-34

-

Assay Buffer: 100 mM sodium phosphate, 2 mM EDTA, pH 7.0

-

96-well clear flat-bottom plate

-

Plate reader capable of measuring absorbance at 650 nm

Procedure:

-

Prepare a 1 mg/mL insulin solution in the assay buffer. Ensure it is fully dissolved and clear.

-

Prepare a stock solution of KSC-34 in DMSO.

-

In a 96-well plate, add the following to a final volume of 100 µL:

-

Assay Buffer

-

Recombinant PDIA1 (final concentration ~0.5 µM)

-

KSC-34 at various final concentrations (e.g., 0.1 µM to 50 µM). Include a DMSO vehicle control.

-

-

Pre-incubate the plate at 25°C for a desired time (e.g., 30 minutes) to allow KSC-34 to bind to PDIA1.

-

Initiate the reaction by adding insulin (final concentration ~0.16 mM) and DTT (final concentration ~1 mM).

-

Immediately place the plate in a plate reader and measure the absorbance at 650 nm every minute for 60 minutes at 25°C.

-

Data Analysis: Plot the absorbance at 650 nm versus time. The rate of increase in turbidity is proportional to PDIA1 reductase activity. Calculate the initial rate of the reaction for each KSC-34 concentration and determine the IC50 value.

Protocol 2: Assessment of Amyloid-Beta (Aβ) Aggregation in a Neuronal Cell Line

This protocol uses the Thioflavin T (ThT) assay to quantify the formation of Aβ fibrils in the presence of KSC-34.

Materials:

-

SH-SY5Y neuroblastoma cells (or other suitable neuronal cell line)

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Synthetic Aβ1-42 peptide

-

KSC-34

-

Thioflavin T (ThT)

-

96-well black, clear-bottom plate

-

Fluorometric plate reader (Excitation: ~450 nm, Emission: ~485 nm)

Procedure:

-

Cell Culture: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere and grow to ~80% confluency.

-

Aβ Preparation: Prepare oligomeric Aβ1-42 by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in DMSO, followed by dilution in cell culture medium and incubation.

-

Treatment:

-

Pre-treat the cells with various concentrations of KSC-34 for 4-6 hours.

-

After pre-treatment, add the prepared Aβ1-42 oligomers (final concentration ~5-10 µM) to the wells.

-

Include controls: untreated cells, cells with Aβ1-42 only, and cells with KSC-34 only.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

ThT Staining:

-

Remove the culture medium and gently wash the cells with PBS.

-

Add ThT solution (in PBS) to each well and incubate in the dark for 30 minutes.

-

Wash the cells again with PBS to remove excess ThT.

-

-

Measurement: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Normalize the fluorescence readings to the control wells. A decrease in ThT fluorescence in KSC-34-treated wells compared to Aβ-only wells indicates inhibition of fibril formation.

Protocol 3: Evaluation of Secreted Proteins from a Cellular Model

This protocol describes how to measure the effect of KSC-34 on the secretion of a specific protein of interest (e.g., a pathogenic, misfolding-prone protein) from cultured cells using an ELISA.

Materials:

-

A cell line engineered to express a protein of interest (e.g., HEK293 cells expressing a destabilized protein).

-

KSC-34

-

Serum-free cell culture medium

-

ELISA kit specific for the protein of interest

-

Reagents for cell viability assay (e.g., MTT or CellTiter-Glo®)

Procedure:

-

Cell Plating: Plate the cells in a multi-well plate and grow to a confluent monolayer.

-

Pre-treatment: Pre-treat the cells with various concentrations of KSC-34 in complete medium for 4 hours at 37°C.

-

Conditioning:

-

After pre-treatment, wash the cells with PBS and replace the medium with serum-free medium containing the same concentrations of KSC-34.

-

Incubate for a defined period (e.g., 2-6 hours) to allow for protein secretion. This is the "conditioned medium."

-

-

Sample Collection: Collect the conditioned medium from each well. Centrifuge to remove any detached cells.

-

ELISA: Perform an ELISA on the collected conditioned medium according to the manufacturer's instructions to quantify the concentration of the secreted protein.

-

Cell Viability: After collecting the medium, assess the viability of the cells remaining in the plate using an MTT or similar assay to ensure that any observed decrease in protein secretion is not due to cytotoxicity.

-

Data Analysis: Normalize the secreted protein concentration to the cell viability data for each condition. Compare the amount of secreted protein from KSC-34-treated cells to the vehicle-treated control.

Conclusion

KSC-34 represents a promising research tool for investigating the role of PDIA1's 'a' site in the pathogenesis of neurodegenerative diseases. Its selectivity offers a refined approach to modulating protein folding and secretion pathways without inducing widespread cellular stress. The protocols outlined above provide a framework for researchers to explore the therapeutic potential of selective PDIA1 inhibition in various models of neurodegeneration. Further studies are warranted to fully elucidate the impact of KSC-34 on the aggregation and toxicity of key proteins implicated in Alzheimer's, Parkinson's, and Huntington's diseases.

References

- 1. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein disulfide isomerases in neurodegeneration: from disease mechanisms to biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. wiseman.scripps.edu [wiseman.scripps.edu]

KSC-34: A Selective PDIA1 Inhibitor for Cancer Cell Biology Research

Application Notes and Protocols

Introduction

KSC-34 is a potent and selective covalent inhibitor of the a-site of Protein Disulfide Isomerase A1 (PDIA1), a critical enzyme in the endoplasmic reticulum (ER) responsible for protein folding.[1][2][3] In the context of cancer, elevated PDIA1 activity is often observed, contributing to the survival and proliferation of tumor cells by mitigating ER stress.[4][5] KSC-34 offers a valuable tool for researchers to investigate the specific roles of the PDIA1 a-site in cancer cell biology, with potential implications for therapeutic development. These application notes provide an overview of KSC-34, its mechanism of action, and detailed protocols for its use in cancer cell biology studies.

Mechanism of Action

KSC-34 acts as a time-dependent inhibitor of PDIA1 reductase activity.[2] It contains a chloroacetamide electrophile that covalently modifies the cysteine residue (C53) within the catalytic 'a' domain of PDIA1.[1] This selective inhibition of the 'a' site, with approximately 30-fold greater selectivity over the a' site, allows for the specific interrogation of this domain's function in cellular processes.[2][3] Notably, studies have shown that KSC-34 has minimal sustained effects on the global Unfolded Protein Response (UPR), suggesting that selective inhibition of the PDIA1 a-site does not induce widespread ER stress.[2][6] There is evidence of a minor and transient activation of the IRE1α arm of the UPR in some cell lines.[6]

Data Presentation

Biochemical and Cellular Activity of KSC-34

| Parameter | Value | Reference |

| Target | Protein Disulfide Isomerase A1 (PDIA1), a-site | [1][2] |

| Mechanism of Action | Covalent modification of C53 | [1] |

| IC₅₀ (PDIA1 inhibition) | 3.5 µM | [2] |

| k_inact_/K_I_ | 9.66 × 10³ M⁻¹s⁻¹ | [2][3] |

| Selectivity | ~30-fold for a-site over a'-site | [2][3] |

Effect of KSC-34 on Cancer Cell Viability

Effect of KSC-34 on Apoptosis in Cancer Cells

Quantitative data on the percentage of apoptotic cells induced by KSC-34 at various concentrations in specific cancer cell lines are not extensively documented in the reviewed literature. The Annexin V assay provided below is a standard method to quantify apoptosis induction.

Experimental Protocols

In Vitro PDIA1 Reductase Activity Assay (Insulin Turbidity Assay)

This assay measures the ability of PDIA1 to reduce the disulfide bonds in insulin (B600854), leading to the aggregation of the insulin B chain, which can be measured as an increase in turbidity.

Materials:

-

Recombinant human PDIA1

-

KSC-34

-

Insulin solution (10 mg/mL in 50 mM Tris-HCl, pH 7.5)

-

Dithiothreitol (DTT) (100 mM)

-

Sodium Phosphate Buffer (100 mM, pH 7.0)

-

EDTA (100 mM, pH 7.0)

-

96-well clear flat-bottom plate

-

Spectrophotometer capable of reading absorbance at 650 nm

Protocol:

-

Prepare a reaction cocktail containing:

-

7.56 mL Sodium Phosphate Buffer

-

0.24 mL EDTA solution

-

1.2 mL Insulin solution

-

-

In a 96-well plate, add 75 µL of the reaction cocktail to each well.

-

Add the desired concentration of KSC-34 or vehicle control (e.g., DMSO) to the wells.

-

Add a standardized amount of recombinant PDIA1 (e.g., 15 µg) to each well.

-

Bring the final reaction volume to 90 µL with Sodium Phosphate Buffer.

-

To initiate the reaction, add 10 µL of 100 mM DTT to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 25°C.

-

Measure the absorbance at 650 nm every 5 minutes for up to 60 minutes.

-

Calculate the rate of insulin reduction by determining the maximal slope of the turbidity curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

KSC-34

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well tissue culture plate

-

Multichannel pipette

-

Microplate reader capable of reading absorbance at 570 nm

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

The next day, treat the cells with various concentrations of KSC-34 (e.g., 0.1 to 100 µM) in triplicate. Include a vehicle-only control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of UPR Markers

This protocol allows for the detection of key proteins involved in the Unfolded Protein Response.

Materials:

-

Cancer cells treated with KSC-34

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PERK, anti-p-eIF2α, anti-ATF6, anti-BiP, anti-CHOP)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Protocol:

-

Lyse treated cells with RIPA buffer and quantify protein concentration using the BCA assay.

-

Normalize protein concentrations and prepare lysates with Laemmli buffer, then denature at 95°C for 5 minutes.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again with TBST, then apply ECL substrate.

-

Visualize protein bands using a chemiluminescence imaging system.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

Cancer cells treated with KSC-34

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

FACS tubes

-

Flow cytometer

Protocol:

-

Seed and treat cells with KSC-34 for the desired time.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a FACS tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Visualizations

Caption: Mechanism of KSC-34 action on PDIA1 and downstream cellular events.

Caption: Workflow for the MTT cell viability assay.

Caption: The three branches of the Unfolded Protein Response (UPR) pathway.

References

- 1. oregon-therapeutics.com [oregon-therapeutics.com]

- 2. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wiseman.scripps.edu [wiseman.scripps.edu]

KSC-34 in Combination with Other Chemical Probes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

KSC-34 is a potent and selective covalent inhibitor of the 'a' site of Protein Disulfide Isomerase A1 (PDIA1), a crucial enzyme in the endoplasmic reticulum (ER) responsible for catalyzing protein folding through disulfide bond formation and isomerization.[1][2][3][4][5][6] Due to its high selectivity, KSC-34 serves as a valuable chemical probe to investigate the specific roles of the PDIA1 'a' site in cellular processes.[1][7] This document provides detailed application notes and protocols for the use of KSC-34, particularly in combination with other chemical probes, to dissect complex signaling pathways related to ER stress and the unfolded protein response (UPR).

KSC-34 contains a chloroacetamide electrophile that covalently modifies the C53 residue in the active site of the PDIA1 'a' domain.[1][5][7] It also possesses a bioorthogonal alkyne handle, facilitating detection and analysis through click chemistry.[1][5]

Data Presentation

KSC-34 Potency and Selectivity

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | 3.5 µM | In vitro (PDIA1) | [5][7] |

| k_inact/K_I_ | 9.66 x 10³ M⁻¹s⁻¹ | In vitro (PDIA1) | [1][3][4][6][7] |

| EC₅₀ (Target Engagement) | 4 µM | MCF-7 cells | [1] |

| EC₅₀ (Toxicity) | 82 µM | MCF-7 cells | [1] |

| 'a' site vs. 'a'' site Selectivity | 30-fold | In vitro | [1][3][4][6] |

| Selectivity vs. other PDIs | High (minimal engagement of PDIA3, PDIA4, PDIA6) | In vitro & MCF-7 cells | [1] |

Combination Studies of KSC-34 with UPR Modulators